Comparable Efficacy to Osimertinib in First-Line NSCLC with a More Favorable Cardiotoxicity Profile
In the phase 3 MARIPOSA trial's randomized, double-blind comparison of lazertinib monotherapy (n=216) versus osimertinib monotherapy (n=429) in treatment-naïve EGFR-mutant advanced NSCLC, lazertinib demonstrated statistically comparable progression-free survival (PFS) and objective response rate (ORR) [1]. However, lazertinib exhibited a significantly lower incidence of QT interval prolongation, a key cardiac safety metric [2]. This positions lazertinib as a cardio-safer alternative with non-inferior efficacy, which is a critical procurement consideration for clinical studies targeting older or cardiovascular-compromised patient populations [3].
| Evidence Dimension | Clinical Efficacy and Cardiac Safety in First-Line NSCLC |
|---|---|
| Target Compound Data | Median PFS: 18.5 months; ORR: 83%; QT prolongation (QTc >450ms): 9%; LVEF decline: 1%. |
| Comparator Or Baseline | Osimertinib: Median PFS: 16.6 months; ORR: 85%; QT prolongation (QTc >450ms): 17%; LVEF decline: 4%. |
| Quantified Difference | Hazard Ratio (HR) for PFS: 0.98 (95% CI, 0.79-1.22; P=0.86), indicating no significant difference. Absolute difference in QTc prolongation rate: 8% (9% vs 17%). |
| Conditions | Phase 3 MARIPOSA trial (NCT04487080); median follow-up 22.0 months; treatment-naïve patients with EGFR-mutant (Ex19del or L858R) advanced NSCLC; lazertinib 240 mg QD, osimertinib 80 mg QD. |
Why This Matters
This data provides a clear, quantitative basis for selecting lazertinib over osimertinib when cardiovascular safety is a primary concern, without compromising anti-tumor efficacy.
- [1] Lee S-H, et al. Lazertinib Versus Osimertinib in Previously Untreated EGFR-mutant Advanced NSCLC: A Randomized, Double-blind, Exploratory Analysis From MARIPOSA. J Thorac Oncol. 2025; doi: 10.1016/j.jtho.2025.06.022. View Source
- [2] Kim Y. Leclaza vs. Tagrisso: similar efficacy, different risks in EGFR-mutant lung cancer. Korea Biomedical Review. 2025 Jul 16. View Source
- [3] Lee S-H, et al. Lazertinib vs 奥希替尼一线治疗EGFR+NSCLC:疗效相当,心脏安全性更胜一筹. Liangyihui. 2025 Dec 18. View Source
